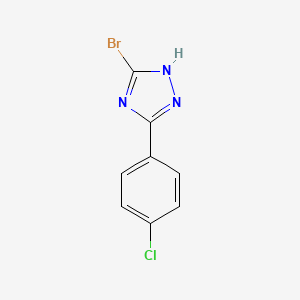

3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

5-bromo-3-(4-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-8-11-7(12-13-8)5-1-3-6(10)4-2-5/h1-4H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICIFKYDBUQLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with bromine and a suitable base, such as sodium hydroxide, to yield the desired triazole compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

The 1,2,4-triazole derivatives, including 3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against a range of pathogens:

- Mechanism of Action : The mechanism through which these compounds exert their antibacterial effects often involves inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. For instance, triazole derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

-

Case Studies :

- A study demonstrated that triazole derivatives had minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ciprofloxacin and levofloxacin against various bacterial strains .

- Another investigation highlighted the synthesis of clinafloxacin-triazole hybrids that displayed potent antibacterial activity against MRSA with MIC values as low as 0.25 μg/mL .

2. Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity:

- Efficacy Against Fungi : The compound has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger, demonstrating effective antifungal properties .

- Research Findings : A study indicated that certain triazole derivatives exhibited antifungal activity that was on par with established antifungal agents like fluconazole . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring significantly enhanced antifungal efficacy.

Other Notable Applications

1. Agricultural Uses

Triazole compounds are also utilized in agriculture as fungicides due to their ability to inhibit fungal growth. They are effective in controlling various plant pathogens, thus improving crop yield and quality.

2. Industrial Applications

Beyond their biological applications, 1,2,4-triazoles are being explored for use in industrial settings:

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine and chlorophenyl groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Chloro vs. Bromo Isostructural Pairs

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its bromo analog (Compound 5) exhibit distinct intermolecular interactions due to halogen size and electronegativity.

- 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (MW: 464.2 g/mol) has a higher molecular weight and altered solubility compared to the target compound, attributed to the benzoxazolyl substituent .

Trifluoromethyl Substitution

- (E)-4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55): The trifluoromethyl group increases lipophilicity, enhancing membrane permeability. This contrasts with the target compound’s 4-chlorophenyl group, which offers moderate hydrophobicity .

Alkyl and Thiol Derivatives

Complex Triazole Derivatives

Key Data Table

Biological Activity

The compound 3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological effects and underlying mechanisms based on recent research findings.

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. The introduction of halogen substituents, such as bromine and chlorine, enhances their activity against various bacterial strains.

- DNA Gyrase Inhibition : Many triazole derivatives act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. Molecular docking studies indicate that 1,2,4-triazoles can mimic bioisosteres like carboxylic acids, facilitating strong binding interactions with the enzyme's active site .

- Biofilm Disruption : Certain compounds in this class have shown efficacy against biofilm-forming bacteria, which are often resistant to conventional antibiotics. This is critical for treating infections caused by pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Comparative Antibacterial Efficacy

A summary of the Minimum Inhibitory Concentration (MIC) values for various bacterial strains is presented in Table 1:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | E. coli |

| This compound | 16 | S. aureus |

| Ciprofloxacin | 4 | E. coli |

| Levofloxacin | 8 | S. aureus |

Antifungal Activity

In addition to antibacterial properties, triazoles are recognized for their antifungal activity. The compound's structural features contribute to its ability to inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes.

Case Studies

Recent studies have demonstrated that derivatives of triazoles possess potent antifungal properties against strains such as Candida albicans. The compound's effectiveness was evaluated through in vitro assays showing significant inhibition compared to standard antifungal agents .

Anticancer Properties

Emerging research indicates that triazole derivatives may also exhibit anticancer activities. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Research Findings

In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. The compound demonstrated an IC50 value of approximately 15 µM against HeLa cells .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is significantly influenced by their substituents:

- Bromine and Chlorine Substituents : These halogens enhance antibacterial and antifungal activities.

- Aromatic Rings : The presence of aromatic groups increases lipophilicity and improves membrane permeability.

Q & A

Synthesis and Structural Validation

Q: What synthetic strategies are effective for introducing bromine and 4-chlorophenyl groups onto the 1H-1,2,4-triazole core, and how are structural ambiguities resolved? A: Synthesis typically involves cyclocondensation of thiocarbohydrazides with substituted benzaldehydes under acidic reflux conditions (e.g., glacial acetic acid in ethanol), followed by bromination using N-bromosuccinimide (NBS) in dichloromethane . Structural validation employs elemental analysis (CHNS), ¹H/¹³C NMR, and chromatographic mass spectrometry. For example, ¹H NMR of analogous triazoles shows distinct singlet peaks for triazole protons (δ 8.2–8.5 ppm) and aromatic protons (δ 7.3–7.8 ppm). Discrepancies in spectral data (e.g., unexpected splitting) are resolved via comparative analysis with crystallographically validated analogs .

Crystallographic Challenges

Q: How are heavy-atom effects (Br/Cl) managed during X-ray crystallographic refinement of halogenated triazoles? A: Heavy atoms increase electron density noise, complicating light-atom positioning. Using SHELXL with anisotropic displacement parameters and twin refinement (e.g., BASF command for twinned data) improves accuracy. For a related compound (4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-triazole), refinement achieved R₁ = 0.048 and wR₂ = 0.158 with a data-to-parameter ratio of 22.7:1 . Disorder in substituents (e.g., chlorophenyl orientation) is addressed via PART and SUMP restraints, validated by R-factor convergence and difference density maps .

Biological Activity Profiling

Q: What experimental protocols evaluate the anti-inflammatory potential of 3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole derivatives? A: IL-5-induced eosinophil survival assays are critical. For example, 5-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole derivatives inhibit eosinophil viability (ID₅₀ = 0.3 mg/kg orally) in Sephadex-induced inflammatory models . Protocols include:

- Cell isolation : Eosinophils from bronchoalveolar lavage fluid.

- Treatment : Dose-response testing (0.1–10 µM) over 24–72 hours.

- Analysis : Flow cytometry for apoptosis markers (Annexin V/PI).

Discrepancies between in vitro and in vivo results require pharmacokinetic studies (e.g., plasma half-life via HPLC-MS) .

Reactivity and Stability

Q: How does the bromine substituent influence hydrolytic stability under physiological conditions? A: Bromine’s electronegativity increases susceptibility to nucleophilic attack. Accelerated stability studies (40°C/75% RH, pH 1.2–9.0) show rapid degradation at pH >7 (t₉₀ <24 hours). HPLC-UV analysis identifies hydrolytic products (e.g., 5-(4-chlorophenyl)-1H-1,2,4-triazol-3-ol). Conflicting degradation rates between experimental and computational predictions (DFT at B3LYP/6-311+G(d,p)) suggest solvent polarity effects, necessitating explicit solvation models .

Computational Modeling

Q: Which quantum mechanical methods predict regioselectivity in halogenated triazole reactions? A: Density Functional Theory (DFT) with Fukui indices identifies electrophilic/nucleophilic sites. For this compound, C5 exhibits higher electrophilicity (f⁻ = 0.12 vs. C3 = 0.08), aligning with bromination patterns. Discrepancies in regiochemistry (e.g., unexpected C4 substitution) are modeled using implicit solvation (SMD) and transition-state analysis (IRC calculations) .

Data Contradiction Analysis

Q: How are conflicting spectroscopic and crystallographic data resolved during characterization? A: Multi-technique cross-validation is critical. For example:

- NMR vs. X-ray : Aromatic proton splitting in NMR may conflict with crystallographic symmetry. This is resolved by analyzing dynamic effects (VT-NMR) or disorder in the crystal lattice .

- Mass spec vs. elemental analysis : Deviations in molecular ion peaks ([M+H]⁺) require high-resolution MS (HRMS) and isotopic pattern matching .

Pharmacological Optimization

Q: What structural modifications enhance the bioavailability of this compound derivatives? A: Strategies include:

- Prodrug design : Esterification of the triazole NH group to improve logP (e.g., acetyl derivatives increase logP from 2.1 to 3.4).

- Salt formation : Sodium salts of thiol derivatives enhance aqueous solubility (e.g., 5-thiol triazole sodium salt: 12 mg/mL vs. 0.5 mg/mL for free acid) .

- Metabolic stability : Cytochrome P450 inhibition assays (CYP3A4/2D6) guide deuterium incorporation at labile positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.